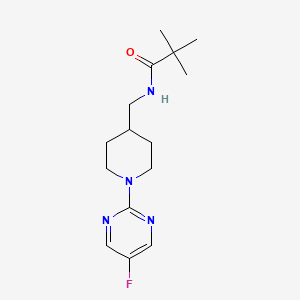

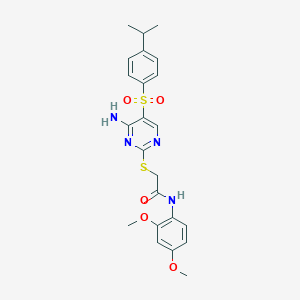

![molecular formula C24H25N5O3S B2601725 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide CAS No. 852437-41-3](/img/structure/B2601725.png)

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide” is a complex organic molecule that belongs to the class of 1,2,4-triazoles . Triazoles and their derivatives have been the focus of renewed interest among organic and medicinal chemists due to their synthetic and effective biological importance . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

The synthesis of such compounds usually involves the condensation of 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1,2,4]-triazole-3-thiol with various aromatic carboxylic acids in the presence of phenacyl bromides through one-pot reaction . This process results in the formation of a series of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring system, which is substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 6-position with a thio-N-mesitylacetamide group . The exact mass of the molecule is 467.16049698 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its structural features, including the electron-donating groups present in the molecule . These groups can contribute to good inhibitory activity against certain enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR and NMR spectra . The IR spectrum shows peaks corresponding to C-H (aromatic and aliphatic), C=N, aromatic C-H bend out of plane, and C-S-C vibrations . The 1H-NMR spectrum provides information about the types and environments of the hydrogen atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

A compound structurally similar to the one , involving a triazolo[4,3-b]pyridazine derivative, exhibited significant antioxidant abilities. Specifically, the compound "4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol" showcased antioxidant capability higher than ascorbic acid in certain assays, highlighting its potential in oxidative stress-related applications (Shakir et al., 2017).

Antiproliferative Activity

Research into triazolo[4,3-b]pyridazine derivatives has also revealed their potential in inhibiting the proliferation of both endothelial and tumor cells. This indicates a promising avenue for cancer therapy or studies into the mechanism of cell proliferation (Ilić et al., 2011).

Antiviral Activity

Compounds from the triazolo[4,3-b]pyridazine class have shown notable antiviral activities, especially against the hepatitis A virus (HAV). This suggests a potential use in the treatment or prevention of viral infections (Shamroukh & Ali, 2008).

Antibacterial and Antifungal Properties

Various derivatives from the triazolo and thiadiazole families, including those related to the chemical structure , have been synthesized and assessed for their antibacterial and antifungal activities. These compounds have shown moderate to good activities against a range of bacterial and fungal species, indicating their potential in antimicrobial drug development (Almajan et al., 2010).

Insecticidal Properties

Derivatives of thiadiazole, a moiety structurally related to the chemical , have been evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This signifies the possible application of these compounds in agricultural pest control (Fadda et al., 2017).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. There is also scope for the development of novel potential drug candidates having better efficacy and selectivity based on the 1,2,4-triazole nucleus .

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities .

Mode of Action

It’s worth noting that similar compounds have shown promising antiviral activity .

Biochemical Pathways

Compounds with similar structures have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown promising antiviral activity .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under various conditions .

Biochemische Analyse

Biochemical Properties

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. By inhibiting these kinases, this compound can modulate signaling pathways that are crucial for cell growth and proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling cascades . Additionally, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of malignant cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, leading to their inhibition. This binding interaction prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways that are essential for cell survival and growth . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold may lead to toxic side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and activity, as well as its potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its accumulation in target tissues . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with kinases and other signaling molecules . Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications, which can enhance its efficacy and specificity.

Eigenschaften

IUPAC Name |

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S/c1-14-10-15(2)23(16(3)11-14)25-21(30)13-33-22-9-8-20-26-27-24(29(20)28-22)17-6-7-18(31-4)19(12-17)32-5/h6-12H,13H2,1-5H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKVLLBRWLWPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

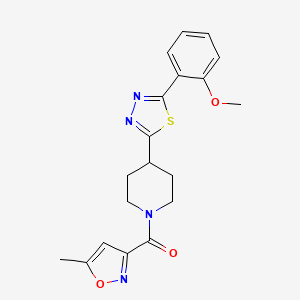

![N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2601647.png)

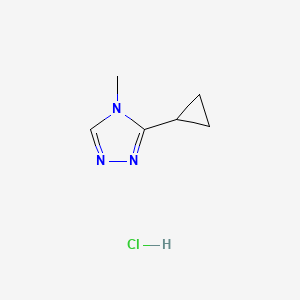

![2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid](/img/structure/B2601648.png)

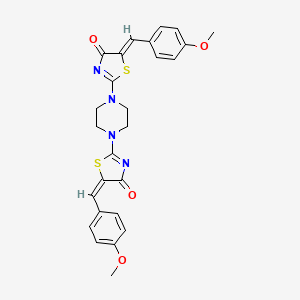

![5-Phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2601649.png)

![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2601651.png)

![1-[3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B2601652.png)

![3-(1H-benzo[d]imidazol-2-yl)-4-((4-ethoxyphenyl)amino)butanoic acid](/img/structure/B2601654.png)

![4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2601655.png)

![3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-[2-(propan-2-yl)phenyl]urea](/img/structure/B2601656.png)

![6-Azaspiro[3.5]nonan-2-ol](/img/structure/B2601663.png)